N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Scientific Research Applications
Piperidine Derivatives: Recent Advances in Synthesis
Piperidines are essential building blocks in drug design and play a significant role in the pharmaceutical industry. Researchers have explored various intra- and intermolecular reactions to synthesize diverse piperidine derivatives. Let’s explore some of these synthetic pathways:
a. Substituted Piperidines: Substituted piperidines result from functionalizing the piperidine ring. Researchers have developed efficient methods for introducing various substituents, allowing customization of the piperidine scaffold for specific applications.
b. Spiropiperidines: Spiropiperidines are fused ring systems where a piperidine ring is connected to another ring. These compounds exhibit unique properties and have potential applications in medicinal chemistry.
c. Condensed Piperidines: Condensed piperidines involve joining the piperidine ring with other heterocycles or aromatic rings. These hybrid structures offer diverse chemical reactivity and biological activity.
d. Piperidinones: Piperidinones are piperidine derivatives with a carbonyl group (C=O) attached to the ring. They serve as key intermediates in drug synthesis and exhibit interesting pharmacological properties.
a. Antipsychotic Agents: Certain antipsychotic drugs contain piperidine-based structures. These compounds modulate neurotransmitter receptors and are used to manage conditions like schizophrenia and bipolar disorder.
b. Analgesics: Piperidine derivatives contribute to pain management. They may act as opioid receptor agonists or enhance the efficacy of existing analgesics.
c. Antiviral Agents: Researchers have explored piperidine-containing compounds as potential antiviral agents. These molecules target viral enzymes or proteins critical for viral replication.
d. Anti-inflammatory Drugs: Piperidine-based compounds exhibit anti-inflammatory properties. They may inhibit cytokine production or modulate immune responses.
e. Anticancer Agents: Some piperidine derivatives show promise in cancer therapy. They interfere with cell proliferation, angiogenesis, or metastasis pathways.
f. Antioxidants: Natural piperidine alkaloids, such as piperine, possess antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of the piperidine class of compounds, which are known to have diverse targets in the body . More research is needed to identify the specific targets of this compound.
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating them .
Biochemical Pathways
Piperidine derivatives can influence a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
It’s known that the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation .
Result of Action
Given the diversity of piperidine derivatives, the effects can range from modulation of neurotransmitter systems to inhibition of enzyme activity . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30-23-9-5-2-6-18(23)16-26-12-10-17(11-13-26)15-25-24(28)22-14-20(27)19-7-3-4-8-21(19)29-22/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVLLCDSHCETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide |
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